N4,N6-dibenzylpyrimidine-4,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,N6-dibenzylpyrimidine-4,6-dicarboxamide is an organic compound with the molecular formula C20H18N4O2. It belongs to the class of pyrimidinecarboxylic acids and derivatives, which are characterized by a pyrimidine ring bearing carboxylic acid groups
Preparation Methods
The synthesis of N4,N6-dibenzylpyrimidine-4,6-dicarboxamide typically involves the reaction of pyrimidine-4,6-dicarboxylic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds . The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N4,N6-dibenzylpyrimidine-4,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
N4,N6-dibenzylpyrimidine-4,6-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N4,N6-dibenzylpyrimidine-4,6-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
N4,N6-dibenzylpyrimidine-4,6-dicarboxamide can be compared with other pyrimidinecarboxylic acid derivatives, such as:
Pyrimidine-4,6-dicarboxylic acid bis-(4-fluoro-3-methyl-benzylamide): This compound has similar structural features but includes fluorine and methyl groups, which may confer different chemical and biological properties.
Pyrimidine-4,6-dicarboxylic acid bis-(pyridin-3-ylmethyl)-amide: This derivative contains pyridine rings, which can influence its binding affinity and specificity for certain molecular targets.
This compound is unique due to its specific benzyl substituents, which can affect its solubility, reactivity, and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H18N4O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-N,6-N-dibenzylpyrimidine-4,6-dicarboxamide |
InChI |
InChI=1S/C20H18N4O2/c25-19(21-12-15-7-3-1-4-8-15)17-11-18(24-14-23-17)20(26)22-13-16-9-5-2-6-10-16/h1-11,14H,12-13H2,(H,21,25)(H,22,26) |
InChI Key |
WIUCYEOLRGUYEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.